molecular formula C13H15N3O4S2 B2923571 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone CAS No. 899733-79-0

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone

Cat. No. B2923571
M. Wt: 341.4
InChI Key: NHVOIIHMRNAEBZ-UHFFFAOYSA-N
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Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, part of a broader class of compounds, has been explored for its potential applications in various fields of scientific research, excluding its use and dosage as a drug, as well as its side effects. This section highlights its synthesis and potential applications based on the structural motifs it shares with related compounds.

  • Synthesis of Heterocyclic Compounds : Research into the synthesis of optically active 3-morpholinecarboxylic acid and its analogs demonstrates the versatility of morpholine and thiadiazinyl derivatives in producing compounds with potential pharmacological activities (Kogami & Okawa, 1987). These methodologies provide a foundation for creating novel derivatives, including those related to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, which could serve as intermediates for further chemical transformations or as potential therapeutic agents.

  • Anticancer and Enzyme Inhibition : The design and synthesis of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have demonstrated moderate to good inhibitory activity against various cancer cell lines, highlighting the anticancer potential of thiadiazine derivatives (Kamal et al., 2011). This research suggests that compounds structurally related to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone may possess significant biological activities, warranting further investigation into their potential as anticancer agents.

  • Electrochemical Synthesis and Biological Activities : The electrochemical synthesis of disulfides containing morpholine and thiadiazinyl units, as seen in related compounds, underscores an innovative approach to generating compounds with potential biological activities (Esmaili & Nematollahi, 2013). This method may offer a novel pathway to synthesize derivatives of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, which could be explored for their biological properties.

  • Potential Anti-inflammatory Applications : Studies on benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors reveal significant anti-inflammatory activity (Haider et al., 2019), indicating the potential of thiadiazine derivatives in the development of new anti-inflammatory drugs. This suggests that derivatives of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone could be valuable for their anti-inflammatory properties.

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c17-12(16-5-7-20-8-6-16)9-21-13-14-10-3-1-2-4-11(10)22(18,19)15-13/h1-4H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOIIHMRNAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone

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